molecular formula C13H12N2 B14233687 2-(2-Phenylethenyl)pyridin-4-amine CAS No. 521916-76-7

2-(2-Phenylethenyl)pyridin-4-amine

Cat. No.: B14233687
CAS No.: 521916-76-7
M. Wt: 196.25 g/mol
InChI Key: HROXYBXSZXJQQN-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves the Wittig reaction, which is used to form alkenes from carbonyl compounds. In this case, a phosphonium ylide is reacted with a pyridine aldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(2-Phenylethenyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenylethyl)pyridin-4-amine
  • 2-(2-Phenylethynyl)pyridin-4-amine
  • 2-(2-Phenylpropyl)pyridin-4-amine

Uniqueness

2-(2-Phenylethenyl)pyridin-4-amine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

521916-76-7

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-phenylethenyl)pyridin-4-amine

InChI

InChI=1S/C13H12N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-10H,(H2,14,15)

InChI Key

HROXYBXSZXJQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC(=C2)N

Origin of Product

United States

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